molecular formula C9H5ClN2O3 B13134377 5-Chloro-3-nitroquinolin-4-ol

5-Chloro-3-nitroquinolin-4-ol

Cat. No.: B13134377
M. Wt: 224.60 g/mol
InChI Key: LVZOQSIUJZTUNC-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of immense importance in chemical sciences, forming the structural core of a vast number of biologically active molecules. researchgate.netsmolecule.com Their prevalence is notable in natural products, pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net In fact, over 75% of drugs approved by the FDA and available on the market contain nitrogen-based heterocyclic moieties. amegroups.cn

The significance of these compounds stems from their diverse structural and functional properties. The presence of the nitrogen heteroatom, with its lone pair of electrons, imparts unique chemical reactivity and allows for the formation of hydrogen bonds with biological targets such as enzymes and receptors. amegroups.cn This ability to interact with biological systems makes them a cornerstone of medicinal chemistry and drug design. smolecule.commdpi.com Prominent examples of nitrogen-containing heterocycles include the purine (B94841) and pyrimidine (B1678525) bases (adenine, guanine, cytosine, thymine, and uracil) that constitute the building blocks of DNA and RNA. amegroups.cn Their applications are extensive, ranging from pharmaceuticals and corrosion inhibitors to polymers and dyes. smolecule.com

The Quinoline (B57606) Moiety as a Privileged Scaffold in Drug Discovery and Synthetic Organic Chemistry

Within the vast family of nitrogen-containing heterocycles, the quinoline moiety holds a special status. Quinoline, with its fused double-ring structure of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold". atlantis-press.comiucr.org This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of new drugs. mdpi.com

The quinoline nucleus is found in a wide array of natural products, most famously the antimalarial agent quinine, which was originally isolated from the bark of the Cinchona tree. nih.gov This discovery paved the way for the synthesis of numerous quinoline-based drugs, including chloroquine (B1663885) and primaquine (B1584692) for malaria, as well as compounds with antibacterial, anticancer, antiviral, and anti-inflammatory properties. The synthetic versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological profile of its derivatives to enhance efficacy, target selectivity, and safety. atlantis-press.comnih.gov This adaptability has made quinoline a perpetual and multipurpose scaffold in the ongoing quest for novel therapeutic agents. iucr.orgmdpi.com

Overview of Functionalized Quinoline Derivatives in Academic Investigations

The functionalization of the quinoline scaffold is a transformative strategy in modern synthetic chemistry. nih.gov By introducing various chemical groups onto the quinoline core, researchers can significantly expand its chemical space and modulate its biological activity. nih.gov Academic investigations have explored a wide range of these derivatives.

For instance, the introduction of a nitro group (as seen in nitroquinolines) can lead to compounds with potent anticancer or antimicrobial activities. iucr.org Research has shown that 3-nitroquinoline (B96883) derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. iucr.org Similarly, halogenation (the addition of chlorine, bromine, etc.) can enhance the bioactivity of quinoline compounds. Chloroquine, a chlorinated quinoline, is a classic example. The position of these functional groups is critical; even minor structural alterations can lead to significant changes in biological outcomes. The study of functionalized quinolines, therefore, remains a vibrant area of research, continually yielding novel compounds with potential applications in medicine and materials science.

The Compound in Focus: 5-Chloro-3-nitroquinolin-4-ol

While the quinoline scaffold is the subject of extensive research, the specific isomer This compound is not widely documented in peer-reviewed scientific literature. Its existence is noted in chemical databases, but detailed reports on its synthesis, specific properties, and biological activity are scarce.

Below is the available chemical information for this compound.

PropertyValue
Compound Name This compound
CAS Number 860235-96-7
Molecular Formula C₉H₅ClN₂O₃
Molecular Weight 224.6 g/mol

Data sourced from chemical supplier databases.

The synthesis of related isomers, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, typically involves a multi-step process including cyclization, nitration, and chlorination from a substituted aniline (B41778) precursor. For example, the synthesis of 3-nitroquinolin-4-ol (B21240) can be achieved through the direct nitration of 4-hydroxyquinoline (B1666331). It is plausible that a similar synthetic strategy starting from a 5-chloro-substituted aniline or quinoline precursor could yield this compound, but a specific, verified protocol for this exact compound is not readily found in published research.

Given the known bioactivities of related compounds, it could be hypothesized that this compound may exhibit biological effects. For instance, studies on other 3-nitroquinoline derivatives have shown potential as anticancer agents, and various chloro-substituted quinolines possess antimicrobial properties. iucr.org However, without direct experimental evidence, any potential application remains purely speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

5-chloro-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13)

InChI Key

LVZOQSIUJZTUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Nitroquinolin 4 Ol

The chemical behavior of 5-Chloro-3-nitroquinolin-4-ol is dictated by the electronic effects of its functional groups on the bicyclic aromatic system. The quinoline (B57606) ring itself is an electron-deficient heterocycle, and this effect is amplified by the presence of the strongly electron-withdrawing nitro group and the electronegative chlorine atom. This electronic profile makes the compound particularly susceptible to certain types of reactions while disfavoring others.

Nucleophilic Aromatic Substitution of Halogen and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. masterorganicchemistry.com This type of reaction occurs when an electron-poor aromatic ring is attacked by a nucleophile, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in

The presence of strong electron-withdrawing groups, such as the nitro group (-NO2), is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. masterorganicchemistry.com In this compound, both the chlorine atom at the C4 position and the nitro group at the C3 position can potentially act as leaving groups.

Substitution of the Chloro Group: The chlorine atom at the C4 position is a viable site for nucleophilic substitution. Its departure is facilitated by the collective electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This allows for the introduction of a wide range of nucleophiles, such as amines or alkoxides, at this position. For instance, in structurally similar compounds like 6-Bromo-4-chloro-3-nitroquinoline, the chlorine atom offers a site for nucleophilic substitution processes.

Substitution of the Nitro Group: The nitro group itself can also be displaced via nucleophilic aromatic substitution, a less common but documented reaction. evitachem.com This allows for the introduction of different functional groups at the C3 position. evitachem.com

The reactivity of these sites provides a versatile platform for synthetic modifications.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

Position Leaving Group Activating Factors Potential Nucleophiles
C4 Chloro (-Cl) Electron-withdrawing effect of the quinoline nitrogen and the C3 nitro group. masterorganicchemistry.com Amines, Alkoxides, Thiolates

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich pi system of the ring. masterorganicchemistry.commsu.edu The general mechanism involves two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu

However, for this compound, further electrophilic substitution is highly disfavored. The quinoline ring is inherently electron-deficient ("π-deficient") due to the electronegative nitrogen atom. This deactivation is severely compounded by the presence of two powerful electron-withdrawing substituents: the nitro group and the chloro group. These groups reduce the electron density of the aromatic ring, making it a poor nucleophile and thus unreactive towards most electrophiles under standard EAS conditions. masterorganicchemistry.com

While the hydroxyl group at C4 is an activating group that directs electrophiles to ortho and para positions, its influence is generally insufficient to overcome the strong deactivating effects of the nitro and chloro substituents and the quinoline ring itself. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the existing this compound scaffold are not typical transformation pathways. msu.edu

Reduction Reactions of the Nitro Group

The nitro group at the C3 position is a key functional handle that can be readily transformed, most commonly through reduction. This process is fundamental for synthesizing aminoquinoline derivatives, which are important building blocks in medicinal chemistry. nih.gov

Formation of Aminoquinolines and Nitroso Intermediates

The reduction of the nitro group (-NO2) on the quinoline ring leads to the formation of the corresponding amino group (-NH2). nih.govsmolecule.com This converts this compound into 3-Amino-5-chloroquinolin-4-ol. This transformation is generally high-yielding and tolerant of other functional groups on the quinoline ring, including halogens and hydroxyl groups. nih.gov

During the multi-step reduction of a nitro group, various intermediates are formed. One notable intermediate is the nitroso (-N=O) species. nih.gov In some related quinoline reactions, such as the vicarious nucleophilic substitution (VNS), the conversion of a nitro to a nitroso group has been observed and characterized, sometimes leading to the formation of stable hydroxyimino products. nih.gov While the complete reduction to an amine is typically the goal, the potential to isolate or trap these nitroso intermediates exists under specific reaction conditions.

Mechanistic Aspects of Nitro Group Transformations under Varied Conditions

The reduction of the nitro group can be accomplished using several methods, with the choice of reagent influencing the reaction conditions and outcome.

Catalytic Hydrogenation: A common method involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.com This is a clean and efficient method for converting nitro groups to amines.

Metal-Acid Reduction: A classic and robust method is the use of a metal in acidic solution. Stannous chloride (tin(II) chloride, SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) is highly effective for reducing nitroquinolines. nih.gov This method is known to be a simple and fast transformation that proceeds in mild conditions (e.g., heating above 50°C in methanol). nih.gov

The mechanism of nitro reduction is a six-electron process that proceeds through several intermediates, including the nitroso and hydroxylamino species, before reaching the final amine product. The specific conditions can sometimes be tuned to favor one of these intermediates if desired.

Table 2: Comparison of Nitro Group Reduction Methods

Method Reagents Conditions Notes
Catalytic Hydrogenation H₂ gas, Palladium (Pd) catalyst evitachem.com Typically room temperature and pressure, solvent like ethanol (B145695) or ethyl acetate. Clean reaction with water as the only byproduct.

Tautomerism of the 4-Hydroxyl Group (Keto-Enol Equilibria)

Like other 4-hydroxyquinoline (B1666331) derivatives, this compound exists in a tautomeric equilibrium between two forms: the enol form (4-hydroxyquinoline) and the keto form (1H-quinolin-4-one). rsc.orgresearchgate.netarabjchem.org This equilibrium is a fundamental characteristic of the molecule's structure in both solution and the solid state. rsc.orgresearchgate.net

The position of this equilibrium is significantly influenced by the nature and position of other substituents on the quinoline ring, primarily through their ability to form intramolecular hydrogen bonds. rsc.orgscilit.com

Enol Form: this compound

Keto Form: 5-Chloro-3-nitro-1H-quinolin-4-one

Spectroscopic and computational studies on related molecules have shown that a hydrogen-bond accepting group at the C3 position strongly favors the enol tautomer. rsc.orgscilit.comresearchgate.net In the case of this compound, the oxygen atom of the C3-nitro group can act as a hydrogen bond acceptor for the C4-hydroxyl proton. This interaction forms a highly stable six-membered intramolecular hydrogen-bonded ring. This stabilization makes the enol form the predominant tautomer for this specific compound. rsc.orgscilit.com

Coupling Reactions for Extended Conjugated Systems

The chloro-substituent at the C5 position of the quinoline ring provides a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of extended conjugated systems. While direct coupling at the C5-Cl bond of this compound is challenging, its 4-chloro derivative is a more viable substrate. Common coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira can be employed, though the reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the chloro-derivative with an organoboron compound. organic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govchim.it For chloroquinolines, more electron-rich and sterically hindered phosphine ligands are often necessary to achieve good yields. nih.gov The electron-withdrawing nitro group can influence the electronic properties of the quinoline system, affecting the efficiency of the coupling reaction. researchgate.netrsc.org

Stille Coupling: The Stille reaction involves the coupling of the chloro-substituted quinoline with an organotin reagent, catalyzed by palladium. iucr.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. uwindsor.ca The choice of palladium precursor, ligand, and additives like copper(I) salts can significantly influence the reaction outcome. evitachem.comharvard.edu While highly effective, the toxicity of organotin reagents is a notable drawback. iucr.orgevitachem.com

Sonogashira Coupling: To introduce acetylenic moieties and create linear, rigid extensions of the conjugated system, the Sonogashira coupling is employed. researchgate.net This reaction couples the chloroquinoline with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. researchgate.netwalisongo.ac.idresearchgate.net The reaction conditions are generally mild, but for less reactive chloro-substrates, higher temperatures and more active catalyst systems may be required. nih.gov

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Chloroquinoline Derivatives This table presents generalized conditions based on reactions with analogous chloro-substituted heterocycles. Specific conditions for 4,5-dichloro-3-nitroquinoline (B11872719) may require optimization.

Coupling Reaction Typical Reagents Catalyst System (Examples) Product Type
Suzuki-Miyaura Aryl/heteroaryl boronic acid, Base (e.g., K₃PO₄, K₂CO₃) Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos, P(t-Bu)₃ Biaryl or heteroaryl-substituted quinoline
Stille Organostannane (e.g., R-SnBu₃), Additive (e.g., CuI, LiCl) Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Aryl, alkenyl, or alkynyl-substituted quinoline
Sonogashira Terminal alkyne, Base (e.g., Et₃N, DIPA), Cu(I) co-catalyst (e.g., CuI) PdCl₂(PPh₃)₂, Pd(OAc)₂ with PPh₃ Alkynyl-substituted quinoline

Transformations Involving the Chloro and Nitro Substituents in Complex Systems

The chloro and nitro groups on the this compound scaffold are key sites for chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position (after conversion from the 4-ol) is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group and the ring nitrogen atom. This allows for the facile introduction of various nucleophiles, particularly amines, to generate 4-aminoquinoline (B48711) derivatives. Research on 2,4-dichloro-3-nitroquinoline (B146357) has shown that the C4-chloro is significantly more reactive than the C2-chloro, enabling regioselective substitution. researchgate.net By analogy, in 4,5-dichloro-3-nitroquinoline, the C4-chloro would be the primary site of nucleophilic attack. These reactions are often carried out in a suitable solvent, sometimes with microwave assistance to reduce reaction times and improve yields. researchgate.netresearchgate.net

Table 2: Nucleophilic Substitution of 4-Chloro-3-nitroquinoline (B17048) Derivatives with Amines Data based on the reactivity of 2,4-dichloro-3-nitroquinoline, illustrating the selective substitution at the 4-position.

Amine Nucleophile Solvent Conditions Product Yield (%) Ref.
Benzylamine Water Microwave, 10 min 4-(Benzylamino)-2-chloro-3-nitroquinoline 89 researchgate.net
Aniline (B41778) Water Microwave, 10 min 2-Chloro-3-nitro-4-(phenylamino)quinoline 87 researchgate.net
Morpholine Water Microwave, 10 min 2-Chloro-4-(morpholino)-3-nitroquinoline 88 researchgate.net
Piperidine Water Microwave, 10 min 2-Chloro-3-nitro-4-(piperidin-1-yl)quinoline 87 researchgate.net

Reduction of the Nitro Group: The nitro group at the C3 position is readily reduced to an amino group (NH₂), a crucial transformation that opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and further cyclization reactions. mdpi.comresearchgate.net This reduction is typically achieved using standard reducing agents like stannous chloride (SnCl₂) in acidic medium, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). mdpi.comnih.gov This transformation is generally high-yielding and tolerant of other functional groups, including the chloro substituent. nih.gov The resulting 3-amino-5-chloroquinolin-4-ol is a key intermediate for building more complex heterocyclic systems, such as imidazo[4,5-c]quinolines. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Comments
SnCl₂ / HCl Ethanol, Reflux A classic and reliable method for nitro group reduction. nih.gov
Fe / Acetic Acid Ethanol, Reflux An inexpensive and effective method. evitachem.com
H₂ / Pd/C Ethanol or Methanol (B129727), RT Catalytic hydrogenation, often provides clean conversion. mdpi.com
Sodium Dithionite (Na₂S₂O₄) Aqueous/Organic Biphasic System A mild reducing agent suitable for sensitive substrates.
Tellurium Powder / NH₄Cl Methanol, Reflux Offers selective reduction of nitro groups in the presence of other reducible functionalities. smolecule.com

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Chloro 3 Nitroquinolin 4 Ol

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. In the analysis of quinoline (B57606) derivatives, FT-IR and FT-Raman spectra are used to identify characteristic vibrations. For instance, the stretching vibrations of C=C and C=N bonds in the quinoline ring are typically observed in the 1600-1450 cm⁻¹ region. iucr.org The presence of a nitro group (NO₂) is confirmed by characteristic symmetric and asymmetric stretching vibrations, which are expected to appear in the FT-IR spectrum. iucr.org The hydroxyl (O-H) group will exhibit a characteristic broad absorption band in the high-frequency region of the FT-IR spectrum. The C-Cl stretching vibration is generally observed in the lower frequency region of the spectrum. researchgate.net

Detailed interpretation of these spectra is often supported by computational methods, which can predict vibrational frequencies and help in the precise assignment of each band. researchgate.netnih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 5-Chloro-3-nitroquinolin-4-ol is expected to show distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the hydroxyl group. For similar quinoline structures, aromatic protons typically resonate in the δ 7.0-9.0 ppm range. rsc.org The hydroxyl proton usually appears as a broad singlet, the position of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will display separate signals for each unique carbon atom in the quinoline ring system. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. Carbons bonded to the electronegative nitrogen, oxygen, and chlorine atoms, as well as the carbon bearing the nitro group, will exhibit downfield shifts. Data for related nitroquinoline compounds can provide a reference for expected chemical shift ranges. rsc.org

Table 1: Predicted NMR Data for this compound Note: This table is predictive and based on general principles and data for similar compounds. Actual experimental values may vary.

TechniqueExpected Chemical Shift Range (ppm)Assignment
¹H NMR~7.0 - 9.0Aromatic Protons (H-2, H-6, H-7, H-8)
¹H NMRVariable (broad)-OH Proton
¹³C NMR~110 - 160Aromatic and Heterocyclic Carbons

Mass Spectrometry for Molecular Mass and Fragmentation Patterns (MS, MALDI-TOF-MS, EI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis.

Molecular Ion Peak: In techniques like Electron Ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₅ClN₂O₃), the expected monoisotopic mass is approximately 223.99 g/mol . guidechem.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. mdpi.com

Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 u) or NO (30 u) and O (16 u). miamioh.edu The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope. libretexts.org The loss of CO (28 u) from the quinolin-4-ol ring is also a common fragmentation pathway observed in related structures. mcmaster.ca

Table 2: Potential Mass Spectrometry Fragments for this compound Note: This table presents plausible fragmentation pathways.

FragmentProposed Lossm/z (for ³⁵Cl)
[M]⁺˙-224
[M-NO₂]⁺Loss of nitro group178
[M-CO]⁺˙Loss of carbon monoxide196
[M-Cl]⁺Loss of chlorine atom189

Electronic Spectroscopy (UV-Vis, Photoemission Spectroscopy) for Electronic Structure and Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The extended conjugated system of the quinoline ring, along with the auxochromic (-OH, -Cl) and chromophoric (-NO₂) groups, influences the position and intensity of these bands. For similar nitroquinoline derivatives, absorption maxima are often observed in the UV and visible regions of the spectrum. mdpi.comnih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and assign the observed transitions. eurjchem.com

Correlation of Spectroscopic Data with Theoretical Calculations for Enhanced Interpretation

Modern computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the interpretation of spectroscopic data. nih.gov By calculating properties such as optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions, a direct comparison with experimental data can be made. researchgate.neteurjchem.com This correlation allows for a more confident and detailed assignment of spectroscopic signals. For example, calculated vibrational frequencies can be scaled to match experimental FT-IR and FT-Raman spectra, enabling a definitive assignment of complex vibrational modes. mdpi.com Similarly, theoretical NMR and UV-Vis spectra can be simulated to aid in the interpretation of experimental results. nih.goveurjchem.com

Computational and Theoretical Chemistry Studies of 5 Chloro 3 Nitroquinolin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a comprehensive understanding of 5-Chloro-3-nitroquinolin-4-ol, the following theoretical methods would be indispensable.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of quinoline (B57606) derivatives. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can obtain a detailed three-dimensional representation of the molecule's lowest energy conformation. This information is crucial for understanding its steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC5-ClData not available
N3-O(nitro)Data not available
O4-HData not available
Bond AngleC4-C3-N3Data not available
C5-C6-C7Data not available
Dihedral AngleC2-C3-N3-OData not available

Note: The table above is illustrative of the data that would be generated from DFT calculations. Specific values for this compound are not available in the current literature.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between molecular orbitals. For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the molecule's color and its behavior upon light absorption.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals in this compound would identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.

Molecular Dynamics (MD) Simulations for Reactive Properties and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations of this compound, typically in a solvent environment, would provide valuable information on its conformational flexibility and reactive properties. By simulating the molecule's trajectory, researchers can explore its accessible conformations and the dynamics of its interactions with surrounding molecules, which is essential for understanding its behavior in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov In ligand-based drug design, where the three-dimensional structure of the target receptor is unknown, QSAR models are invaluable. fiveable.me These models are built upon a series of known active compounds, analyzing their chemical and structural features to guide the design of new, potentially more potent molecules. fiveable.me

For the quinoline class of compounds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. For instance, a study on 33 quinoline derivatives with anti-gastric cancer activity developed a robust 3D-QSAR model. nih.govnih.gov This model correlated the steric and electrostatic fields of the molecules with their biological activity, achieving high statistical precision (R² = 0.931). nih.govnih.gov By analyzing the contour maps generated by the model, researchers identified key structural features beneficial for enhancing anticancer properties, leading to the design of novel quinoline compounds. nih.govnih.gov

Such an approach could be applied to this compound and its analogs. By synthesizing a series of related compounds and evaluating their biological activity against a specific target, a QSAR model could be developed. This model would help elucidate how the chloro and nitro substituents, along with other structural modifications, influence the compound's efficacy, thereby guiding the optimization of lead compounds.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Quinoline Derivatives This table is an example of data used to build a QSAR model and does not represent actual experimental results for this compound.

Compound IDR1-Substituent (Position 5)R2-Substituent (Position 3)Experimental IC50 (µM)Predicted IC50 (µM)
Analog-1ClNO21.51.7
Analog-2FNO22.32.1
Analog-3ClNH25.86.0
Analog-4HNO23.13.3

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is a cornerstone of structure-based drug design, used to understand binding mechanisms and predict the strength of interaction. nih.gov

While specific docking studies for this compound are not prominently documented, research on structurally similar quinoline derivatives demonstrates the utility of this technique. For example, docking studies on various chloroquinoline derivatives have been performed to investigate their potential as anticancer mdpi.com, antimalarial, and antitubercular agents. researchgate.net These simulations place the ligand into the binding site of a target protein, such as a kinase or a parasitic enzyme, to evaluate its fit and interactions. mdpi.comresearchgate.net

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. Docking simulations also provide a detailed view of the non-covalent intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com These can include:

Hydrogen bonds: Crucial for specificity, formed between hydrogen bond donors (like the -OH and -NH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein's binding site.

Pi-pi stacking: Aromatic rings, such as the quinoline core, can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The chlorine atom on the quinoline ring can act as a halogen bond donor, interacting with electron-rich atoms in the binding site.

In studies of related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking showed that the derivatives occupy the binding site of the PI3Kα kinase domain, a key anticancer target. mdpi.com Similarly, docking of imidazoquinolines revealed strong binding energy values, suggesting their potential as antibiotics. nih.gov For this compound, docking could predict its binding affinity to various targets and identify the specific hydrogen bonds, hydrophobic contacts, and other interactions driving its binding.

By analyzing the docked pose of a ligand, researchers can identify the specific amino acid residues within the protein's binding site that are critical for the interaction. For example, a docking study of novel 4-Hydroxyquinazoline derivatives targeting the PARP enzyme revealed vital hydrogen-bonding interactions with residues GLY863, SER904, and ASP766. mdpi.com Understanding which residues are essential for binding allows for the rational design of new analogs with modified functional groups to enhance these interactions.

For this compound, a docking simulation against a relevant biological target would reveal a putative binding site and highlight the key amino acid residues. This information is crucial for structure-activity relationship (SAR) studies and for designing derivatives with improved selectivity and potency.

Table 2: Example of Molecular Docking Results for a Quinoline Ligand This table illustrates typical outputs from a molecular docking simulation and is based on studies of related compounds, not this compound itself.

Target Protein (PDB ID)Ligand Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
PI3Kα (2RD0)-8.5Val851, Ser774, Lys802Hydrogen Bond, Hydrophobic
Shikimate Kinase (2IYZ)-7.9Arg58, Arg136Hydrogen Bond, Pi-Alkyl
DNA Gyrase (5BTM)-9.2Asp81, Gly79Hydrogen Bond, Pi-Cation

Integration of Computational Chemistry with Machine Learning for Synthetic Pathway Prediction and Optimization

The synthesis of complex organic molecules like substituted quinolines can be a challenging process. mdpi.com Recently, the integration of computational chemistry with machine learning (ML) has emerged as a powerful tool to predict and optimize synthetic routes. mdpi.com ML models can be trained on vast databases of known chemical reactions to learn the underlying rules of chemical reactivity. researchgate.net

These tools can be applied to retrosynthesis, where a target molecule is recursively broken down into simpler, commercially available precursors. Machine learning algorithms, such as artificial neural networks (ANN), can predict the most likely disconnections and suggest suitable reactions. doaj.org For quinoline derivatives, ML models have been developed to predict site selectivity in C-H functionalization reactions, achieving high accuracy (86.5% on an external validation set). doaj.org This allows chemists to rapidly predict which site on the quinoline ring is most likely to undergo an electrophilic substitution reaction, facilitating more efficient synthesis design. doaj.org

For this compound, these integrated approaches could be used to:

Propose novel synthetic routes: An ML-based retrosynthesis tool could suggest multiple pathways starting from simple building blocks.

Optimize reaction conditions: Machine learning models can predict how changes in catalysts, solvents, or temperature might affect reaction yield and purity.

Reduce experimental effort: By prioritizing the most promising synthetic routes in silico, these methods can save significant time and resources in the laboratory. mdpi.com

Biological Activity Mechanisms and Molecular Targeting of 5 Chloro 3 Nitroquinolin 4 Ol Derivatives

Mechanistic Investigations of Antimicrobial Activity

Derivatives of the quinoline (B57606) and quinolone scaffold have demonstrated significant antibacterial properties, with their mechanisms of action often linked to the inhibition of essential bacterial enzymes and the ability to penetrate the bacterial cell wall. The nature of the substituent groups on the quinoline ring can influence the spectrum of activity, directing it against either Gram-positive or Gram-negative bacteria.

Research into 8-nitrofluoroquinolone derivatives indicates that their mechanism of action is likely similar to other fluoroquinolones, which target and inhibit DNA enzymes like DNA gyrase, crucial for bacterial DNA replication. nih.gov The antibacterial spectrum of these derivatives is heavily influenced by their physicochemical properties. For instance, the addition of more lipophilic groups to the quinolone structure tends to enhance activity against Gram-positive bacteria, such as S. aureus, by increasing the compound's ability to penetrate the lipophilic cell wall. nih.govnih.gov Conversely, more hydrophilic groups often support greater activity against Gram-negative bacteria. nih.gov

Studies on other quinoline derivatives, such as those of 8-hydroxyquinoline (B1678124), have also identified potent antibacterial agents that target both intra- and extracellular Gram-negative pathogens. nih.gov Furthermore, certain acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have shown notable antistaphylococcal (Gram-positive) potency, including against methicillin-resistant S. aureus (MRSA) isolates. nih.gov The activity of these compounds suggests a mechanism that is not affected by the mecA gene, which confers resistance to methicillin. nih.gov The presence of an unsubstituted phenolic group at position 8 of the quinoline ring appears to be critical for this biological activity. nih.gov

Table 1: Antibacterial Mechanisms of Action for Quinolone Derivatives
Compound ClassTarget BacteriaProposed Mechanism of ActionKey Structural Feature
8-NitrofluoroquinolonesGram-Positive (e.g., S. aureus)Inhibition of DNA enzymes (e.g., DNA gyrase)Lipophilic groups at C-7 enhance penetration of the bacterial cell wall. nih.govnih.gov
8-NitrofluoroquinolonesGram-Negative (e.g., E. coli)Inhibition of DNA enzymes (e.g., DNA gyrase)Hydrophilic groups support activity. nih.gov
8-Hydroxyquinoline-5-sulfonamidesGram-Positive (e.g., MRSA)Not fully elucidated, but appears to bypass common resistance mechanisms like mecA. nih.govUnsubstituted phenolic group at position 8 is essential for activity. nih.gov

The antifungal action of quinoline derivatives often involves the disruption of the fungal cell membrane or wall. For example, the antifungal activity of 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been attributed to its ability to damage the fungal cell wall, ultimately leading to cell death. mdpi.com Benzoxazolinone derivatives, which share structural similarities with quinolones, are known to occur naturally in plants and act as defense compounds against fungi. nih.gov The presence of halogenated rings on these structures is believed to contribute significantly to their antifungal potential. nih.gov

A primary target for many antifungal drugs is ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Antifungal agents like azoles function by inhibiting the synthesis of ergosterol. nih.gov While the precise mechanism for all quinoline derivatives is not fully elucidated, disruption of ergosterol synthesis or direct interaction with membrane sterols represents a plausible pathway for antifungal action. mdpi.comnih.gov Research on 8-hydroxy-5-nitroquinoline has confirmed its antifungal activity against pathogens such as Candida albicans. researchgate.net

Table 2: Antifungal Mechanisms of Quinolone and Related Derivatives
Compound/DerivativeFungal TargetProposed Mechanism of Action
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Phaeomoniella chlamydospora, Phaeoacremonium aleophilumInduces damage to the fungal cell wall. mdpi.com
General Azole AntifungalsVarious FungiInhibition of ergosterol synthesis, a key component of the fungal cell membrane. nih.gov
8-Hydroxy-5-nitroquinolineCandida albicansInhibits fungal growth, likely through mechanisms common to 8-hydroxyquinolines. researchgate.net

Molecular Mechanisms of Antiprotozoal Action

Quinoline-based compounds, particularly 4-aminoquinolines like chloroquine (B1663885), are historically significant antimalarial agents. nih.gov Their primary mechanism of action is the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.govnih.gov Inside its acidic food vacuole, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov The parasite normally neutralizes this heme by polymerizing it into an inert crystalline substance called hemozoin. nih.gov

Chloroquine and other 4-aminoquinoline (B48711) derivatives are thought to accumulate in the parasite's food vacuole. nih.gov There, they interfere with the heme polymerization process, leading to a buildup of toxic free heme that damages parasite membranes and causes cell death. nih.govnih.gov Structure-activity relationship studies have shown that the 7-chloro group and the 4-amino group are critical for this inhibitory effect on hemozoin formation. nih.gov

Table 3: Antimalarial Mechanism of 4-Aminoquinoline Derivatives
ProcessAction of Quinolone DerivativeResult
Hemoglobin DigestionThe parasite digests hemoglobin, releasing toxic heme.Heme is a toxic byproduct for the parasite.
Heme DetoxificationThe drug accumulates in the parasite's food vacuole and inhibits the enzyme responsible for heme polymerization. nih.govInhibition of hemozoin formation. nih.gov
Parasite DeathThe buildup of free, toxic heme leads to oxidative stress and membrane damage. nih.govLysis and death of the malarial parasite.

Chloroquinoline derivatives have also demonstrated potent activity against Leishmania parasites. The mechanisms are multifaceted and appear to target the parasite's cellular integrity and metabolic processes. One investigated chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was shown to be highly effective against L. infantum and L. amazonensis. nih.gov

Its mechanism of action in L. amazonensis involves several key events:

Mitochondrial Disruption: The compound induces changes in the parasite's mitochondrial membrane potential. nih.gov

Oxidative Stress: It causes an increase in the production of reactive oxygen species (ROS), leading to significant oxidative stress within the parasite. nih.gov

Loss of Cell Integrity: The combined effects of mitochondrial dysfunction and oxidative damage lead to a loss of the parasite's cell integrity. nih.gov

Studies on other nitro-containing heterocyclic compounds, such as 5-nitroindazoles, have also shown potent antileishmanial activity, causing disturbances in the mitochondria and other cytoplasmic organelles of the parasite. nih.gov This suggests that both the chloro- and nitro-substituents on a quinoline scaffold could contribute to targeting key parasitic pathways, particularly those related to energy metabolism and oxidative balance.

Mechanistic Basis of Anticancer Activity (Cellular and Biochemical Pathways)

Derivatives of quinoline exhibit anticancer activity through various mechanisms, including the induction of programmed cell death (apoptosis), regulation of the cell cycle, and inhibition of critical signaling pathways.

One key mechanism is the induction of apoptosis. Certain hybrid molecules containing a chloro- and nitro-phenyl structure have been shown to activate intrinsic apoptotic pathways mediated by mitochondria. nih.gov This can occur through both caspase-dependent and caspase-independent pathways, the latter potentially involving the apoptosis-inducing factor (AIF). nih.gov Other 8-hydroxyquinoline derivatives have been found to alter the expression of genes central to apoptosis regulation, such as the BCL-2 and BAX genes, and to increase the transcriptional activity of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.gov

Another significant anticancer mechanism involves the generation of oxidative stress. The compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as a potent anticancer agent whose activity is enhanced by the presence of copper. researchgate.netsigmaaldrich.com It is believed to function by increasing the intracellular generation of reactive oxygen species (ROS), leading to oxidative damage and cell death. researchgate.netsigmaaldrich.com

Furthermore, specific derivatives have been designed to target and inhibit key oncogenic signaling pathways. For example, certain 5-chloro-indole derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many types of cancer. nih.govmdpi.com

Table 4: Cellular and Biochemical Pathways Targeted by Anticancer Quinoline Derivatives
MechanismMolecular Target/PathwayObserved EffectExample Compound Class
Induction of ApoptosisMitochondrial Pathway, AIF, CaspasesActivation of intrinsic apoptosis. nih.govCiminalum-thiazolidinone hybrids nih.gov
Cell Cycle & Apoptosis Regulationp53, p21, BCL-2, BAXIncreased expression of tumor suppressors and altered expression of apoptosis regulators. nih.gov8-Hydroxyquinoline-5-sulfonamides nih.gov
Induction of Oxidative StressIntracellular ROS GenerationIncreased levels of ROS, leading to cellular damage. researchgate.netsigmaaldrich.com8-Hydroxy-5-nitroquinoline (Nitroxoline) researchgate.netsigmaaldrich.com
Inhibition of Signaling PathwaysMutant EGFR/BRAF PathwaysInhibition of protein kinases crucial for tumor growth. nih.govmdpi.com5-Chloro-indole derivatives nih.govmdpi.com

DNA Binding and Synthesis Inhibition

Derivatives of the quinoline structure have been shown to interfere with DNA replication and integrity. For instance, the related carcinogen 4-nitroquinoline (B1605747) 1-oxide is known to inhibit DNA synthesis primarily by preventing the initiation of DNA replicon synthesis. nih.gov This action suggests that the structural integrity of chromosomal subunits is crucial for the control of DNA replication and can be disrupted by such agents. nih.gov Another compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has demonstrated the ability to inhibit DNA synthesis in a dose-dependent manner in both the presence and absence of nerve growth factor (NGF). nih.gov While these studies are not on 5-Chloro-3-nitroquinolin-4-ol itself, they establish that the substituted quinoline core is capable of disrupting fundamental processes of DNA biosynthesis. The mechanism often involves the molecule's ability to intercalate between DNA base pairs or to cause damage that halts the replication machinery.

CompoundEffect on DNA/RNA SynthesisContext
4-nitroquinoline 1-oxide Primarily inhibits replicon initiationReduced overall DNA synthesis to 30-60% of control
5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) Dose-dependently inhibited DNA synthesisStudied in neonatal rat superior cervical ganglion
5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) Abolished NGF-induced stimulation of RNA synthesisShowed little inhibition of RNA synthesis without NGF

Induction of Oxidative Stress and Apoptosis

The induction of oxidative stress is a key mechanism by which certain chemical compounds can trigger programmed cell death, or apoptosis. The mitochondrial toxin 3-nitropropionic acid, for example, induces apoptosis in striatal neurons through a mechanism that requires excitotoxicity and the subsequent production of oxidative stress. nih.gov Studies on the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have shown that it can induce oxidative stress in murine cell lines. nih.gov This is characterized by an increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov In L929 fibrosarcoma cells, MX treatment led to a significant, dose-dependent increase in ROS production and a rapid decrease in GSH levels. nih.gov This cascade of oxidative damage can overwhelm cellular defense mechanisms, leading to the activation of apoptotic pathways and eventual cell death. Such findings indicate that compounds with chloro- and nitro- substitutions can disrupt the cellular redox balance, a potential mechanism for the biological activity of this compound derivatives.

Cell LineCompoundConcentrationEffect on Oxidative Stress
L929 (murine fibrosarcoma) 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)500 µM120% increase in ROS production
L929 (murine fibrosarcoma) 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)500 µM48% decrease in GSH in one hour
NIH 3T3 (murine fibroblasts) 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)200 µM32% decrease in GSH in one hour

Enzyme Inhibition (e.g., Topoisomerase, Protein Kinase, Telomerase, Lipid Kinases, DT-Diaphorase (NQO1))

A primary mode of action for many quinoline-based compounds is the inhibition of critical cellular enzymes. The PI3K/AKT/mTOR signaling pathway, which is central to cell growth, proliferation, and survival, is a key target. nih.govnih.gov Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that are frequently dysregulated in various diseases, including cancer. nih.gov Specific inhibitors targeting this pathway have been developed and are a major focus of modern drug discovery. nih.govnih.govresearchgate.net For example, LY294002, a compound containing a morpholinyl-phenyl-chromenone structure, was identified as a potent and specific inhibitor of PI3K, demonstrating an IC50 of 1.40 µM. nih.gov The 8-hydroxyquinoline derivative Nitroxoline (8-hydroxy-5-nitroquinoline) has also been identified as a potent anti-cancer agent, underscoring the potential of this chemical family in enzyme inhibition. sigmaaldrich.com The ability of such compounds to target the ATP-binding site of these kinases is a common inhibitory mechanism. nih.gov

Interference with Cellular Processes (Cell Proliferation, Cell Migration, Angiogenesis)

By inhibiting key enzymes and signaling pathways, this compound derivatives can profoundly interfere with essential cellular processes that are hallmarks of diseases like cancer. The PI3K/AKT/mTOR pathway, a primary target, is a master regulator of protein synthesis and cell growth. nih.govmdpi.com Its activation is known to promote cell proliferation and survival. nih.gov Furthermore, this pathway plays a pivotal role in cancer cell metastasis by influencing cell migration and invasion. mdpi.com Active AKT can induce the translation of transcription factors like Snail and Slug, which are critical for epithelial-mesenchymal transition, a key step in metastasis. mdpi.com Therefore, inhibitors that target components of this pathway can effectively block these processes, representing a viable strategy for therapeutic intervention.

Targeting Specific Signaling Pathways (e.g., PI3K/mTOR)

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is one of the most critical intracellular signaling networks involved in cell proliferation, growth, and survival. nih.gov It is frequently activated in a wide range of human cancers and other diseases, making it a prime target for therapeutic development. nih.govnih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates lipids to create second messengers like PIP3. mdpi.commdpi.com This leads to the recruitment and activation of downstream kinases, notably AKT, which in turn activates mTOR. mdpi.com The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular functions, including protein synthesis and cell growth. nih.gov The development of molecules that inhibit various components of this pathway—including dual PI3K/mTOR inhibitors—is an active area of research aimed at treating various human diseases. researchgate.net

Antiviral Mechanisms (e.g., HIV-1 Integrase Inhibition)

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govgoogle.com Because there is no equivalent enzyme in human cells, HIV-1 IN is an attractive and specific target for antiretroviral drug development. nih.govmdpi.com Quinolone derivatives have been successfully modified to create potent HIV-1 integrase inhibitors. nih.gov These inhibitors, known as integrase strand transfer inhibitors (INSTIs), block the final step of the integration process. nih.gov The styrylquinoline class of inhibitors was an important step in the development of anti-integrase drugs. mdpi.com The mechanism of action often involves the chelation of metal ions in the enzyme's active site, which is crucial for its catalytic activity. nih.gov

Compound ClassTarget EnzymeMechanism of Action
Quinolone Derivatives HIV-1 IntegraseBlocks the strand transfer step of viral DNA integration
Styrylquinolines HIV-1 IntegraseInhibits catalytic activity, often via metal chelation in the active site

Receptor Agonist/Antagonist Activity (e.g., Opioid Receptors)

Opioid receptors are critical components of the central and peripheral nervous systems, involved in pain modulation and other physiological functions. nih.gov While many compounds are designed as either agonists (activators) or antagonists (blockers) of these receptors, some molecules exhibit more complex interactions. Research has identified compounds with a dihydroquinolinyl core structure that can activate the µ-opioid receptor (MOR), but only in the presence of an antagonist like naloxone (B1662785) or naltrexone. nih.gov For example, one such compound, incorporating a 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione structure, demonstrated this antagonist-dependent agonism. nih.gov This suggests that the chloro-quinoline scaffold can be incorporated into molecules that modulate receptor activity in a conditional manner, opening avenues for developing agents with novel pharmacological profiles.

Structure Activity Relationship Sar Studies of 5 Chloro 3 Nitroquinolin 4 Ol Analogues

Influence of Halogenation (e.g., Chlorine at Position 5) on Biological Activity

The presence and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity. Halogenation, particularly chlorination, can alter the electronic, steric, and lipophilic properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that halogen substitution at the 5- and 7-positions can significantly impact their anticancer activity. acs.org For instance, the introduction of chlorine can lead to derivatives with potent cytotoxic effects. acs.org While direct SAR studies on 5-chloro-3-nitroquinolin-4-ol are limited, the principles observed in analogous systems suggest that the 5-chloro substituent likely plays a crucial role in modulating the biological activity of this compound.

Table 1: Effect of Halogenation on the Biological Activity of Quinoline Analogues

Compound AnaloguePosition of HalogenObserved Effect on Biological ActivityReference
8-Hydroxyquinoline5,7-dichloroEnhanced anticancer activity acs.org
QuinolineVariousIncreased lipophilicity and modulated electronic properties researchgate.net
8-Aminoquinoline5-chloroSubject to regioselective halogenation, indicating the influence of substituents on reactivity and potential activity researchgate.net

Role of the Nitro Group (Position 3) and its Transformation on Activity Modulation

The nitro group at the C-3 position is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring, making it more susceptible to nucleophilic attack. nih.gov This electronic modification can be crucial for the compound's mechanism of action. The nitro group's presence has been associated with various biological activities in different heterocyclic scaffolds. nih.govnih.gov

The nitro group is also considered a "synthetic chameleon" as it can be readily transformed into other functional groups, such as an amino group, through reduction. nih.govmdpi.com This transformation from a strongly electron-withdrawing nitro group to an electron-donating amino group can dramatically alter the biological activity of the molecule. The resulting amino group can then serve as a handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of biological activity.

However, it is also important to note that aromatic nitro groups can sometimes be associated with toxicity, acting as "toxicophores". cambridgemedchemconsulting.com In drug design, there is often an effort to find bioisosteric replacements for the nitro group that retain the desired biological activity while reducing potential toxicity. cambridgemedchemconsulting.comnih.govcambridgemedchemconsulting.com Common bioisosteres for a nitro group include cyano, sulfonyl, and even halogen atoms like chlorine or fluorine. nih.gov

Table 2: Influence of the Nitro Group and its Transformations on Biological Activity

Compound ScaffoldModificationEffect on Activity/PropertyReference
Pyridones/QuinolonesPresence of a nitro groupActivates the scaffold for nucleophilic reactions nih.gov
IndenoisoquinolinesReplacement of 3-nitro with fluorine or chlorineMaintained Topoisomerase I poisoning activity with potentially improved safety nih.gov
Aromatic CompoundsReduction of nitro to amino groupAlters electronic properties and allows for further functionalization mdpi.com

Significance of the Hydroxyl Group (Position 4) for Activity and Binding

The hydroxyl group at the C-4 position of the quinolin-4-one scaffold is a key feature for the biological activity of many derivatives. mdpi.com This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins.

In many quinolin-4-one-based inhibitors, the 4-hydroxy group, along with the adjacent carbonyl oxygen, forms a bidentate chelation site for metal ions, which can be essential for their mechanism of action, particularly in enzymes that utilize metal cofactors. The ability of the 4-hydroxy group to participate in hydrogen bonding is often a determining factor for the potency and selectivity of these compounds. mdpi.com

Furthermore, the 4-hydroxy group allows for the existence of keto-enol tautomerism, which can influence the molecule's shape, electronic distribution, and binding mode.

Impact of Substituent Nature (Electron-Donating/Withdrawing) and Position on Efficacy

In the case of this compound, the molecule possesses two strong EWGs: the chlorine at C-5 and the nitro group at C-3. These groups decrease the electron density of the aromatic system. In contrast, the hydroxyl group at C-4 can act as an electron-donating group through resonance. This particular arrangement of substituents creates a unique electronic profile that dictates the molecule's reactivity and its interactions with biological targets.

Structure-activity relationship studies on various quinoline and quinolin-4-one analogues have demonstrated that:

Electron-withdrawing groups at certain positions can enhance activity by increasing the acidity of protons or by facilitating nucleophilic aromatic substitution reactions. nih.gov

Electron-donating groups can increase the electron density of the ring system, which may be favorable for interactions with electron-deficient pockets in a receptor.

The position of the substituent is as crucial as its nature. A group that enhances activity at one position may lead to a loss of activity when moved to another. For example, in a series of 8-hydroxyquinoline derivatives, the position of a nitro group was found to be critical for its cytotoxic effects. nih.gov

Conformational Flexibility and Tautomerism in Modulating Biological Response

The 4-hydroxyquinoline (B1666331) core of the molecule allows for the existence of tautomeric forms, primarily the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. researchgate.net This tautomeric equilibrium is influenced by the solvent environment and the electronic nature of other substituents on the ring.

The ability to exist in different tautomeric forms can be critical for biological activity, as one tautomer may have a more favorable conformation for binding to a specific target. The different electronic and hydrogen-bonding properties of the enol and keto forms can lead to distinct interactions with a receptor. For instance, the keto form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the enol form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the ring nitrogen.

Studies on related hydroxyquinolines have shown that the keto-tautomer is often the preferred form. researchgate.net The specific tautomeric preference of this compound would need to be experimentally or computationally determined to fully understand its interaction with biological targets.

Ligand Efficiency and Pharmacophore Mapping in Quinoline Scaffolds

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding potential of a molecule in relation to its size. wikipedia.org It is calculated as the binding energy per non-hydrogen atom. youtube.com A higher LE value indicates that the molecule is making more efficient interactions with its target. For a molecule like this compound, the LE would depend on its binding affinity to a particular biological target. The goal in lead optimization is often to increase potency while maintaining or improving ligand efficiency, avoiding the unnecessary addition of molecular weight ("molecular obesity"). taylorandfrancis.com

Pharmacophore mapping helps to identify the key chemical features of a molecule that are essential for its biological activity. nih.gov For the quinoline scaffold, a general pharmacophore model might include:

A hydrogen bond donor (from the 4-hydroxyl group).

A hydrogen bond acceptor (from the 4-carbonyl in the keto tautomer or the quinoline nitrogen).

An aromatic region (the quinoline ring system).

Hydrophobic features.

The specific pharmacophore for this compound would be further defined by the electronic and steric contributions of the 5-chloro and 3-nitro groups. The chlorine atom would likely contribute to a hydrophobic or halogen-bond interaction region, while the nitro group would introduce a strong electrostatic feature. Identifying the precise pharmacophore is crucial for the rational design of new, more potent analogues. nih.govrsc.org

Table 3: Key Pharmacophoric Features of Quinolin-4-ol Analogues

Pharmacophoric FeatureContributing Functional GroupPotential InteractionReference
Hydrogen Bond Donor4-Hydroxyl group (enol form) or 1-NH (keto form)Interaction with acceptor residues in the binding site mdpi.com
Hydrogen Bond Acceptor4-Carbonyl group (keto form), Quinoline nitrogen, Nitro group oxygensInteraction with donor residues in the binding site nih.govrsc.org
Aromatic/Hydrophobic RegionQuinoline ring, 5-Chloro substituentπ-π stacking, hydrophobic interactions nih.gov
Negative Ionizable/Electrostatic Feature4-Hydroxyl group (deprotonated), 3-Nitro groupIonic or strong polar interactions nih.gov

Derivatization Strategies and Analog Design Based on 5 Chloro 3 Nitroquinolin 4 Ol

Synthesis of Substituted 5-Chloro-3-nitroquinolin-4-ol Derivatives

The chemical architecture of this compound allows for a variety of synthetic transformations to introduce diverse chemical moieties, thereby modulating its physicochemical and biological properties.

Introduction of Alkyl, Aryl, and Heterocyclic Moieties

The introduction of alkyl, aryl, and heterocyclic groups onto the this compound scaffold can be strategically achieved, primarily by targeting the 4-position of the quinoline (B57606) ring. A common and effective method involves a two-step sequence. First, the hydroxyl group at the 4-position is converted into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation yields a highly reactive 4,5-dichloro-3-nitroquinoline (B11872719) intermediate.

This intermediate then serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloro group. A wide range of nucleophiles, including alkylamines, arylamines, and heterocyclic amines, can be employed to introduce the desired moieties. For instance, reaction with various substituted benzylamines can furnish N-substituted-4-amino-5-chloro-3-nitroquinoline derivatives. This strategy allows for the systematic exploration of structure-activity relationships by varying the nature of the introduced substituent.

Functionalization via the Hydroxyl Group (e.g., Etherification, Esterification)

Direct functionalization of the hydroxyl group of this compound through etherification and esterification presents an alternative route to novel derivatives. These reactions can be carried out under standard conditions, though the reactivity of the hydroxyl group may be influenced by the electronic effects of the chloro and nitro substituents.

For etherification, the hydroxyl group can be deprotonated with a suitable base to form a more nucleophilic alkoxide, which can then react with an alkyl or aryl halide to form the corresponding ether. This approach allows for the introduction of a variety of lipophilic or functionalized side chains.

Esterification can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. This modification can influence the compound's solubility, membrane permeability, and potential to act as a prodrug.

Hybrid Molecule Design for Enhanced or Multi-Targeted Activity

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has gained significant traction in drug discovery as a strategy to develop compounds with improved efficacy, novel mechanisms of action, or the ability to modulate multiple biological targets. The this compound scaffold is an excellent platform for the design of such hybrid molecules.

Quinoline-Pyrazolo Hybrids

The synthesis of quinoline-pyrazolo hybrids, specifically those with the pyrazolo[3,4-b]quinoline core, represents a significant area of research. A plausible synthetic route to such hybrids starting from this compound involves a multi-step process. Initially, the 4-hydroxyl group can be converted to a chloro group as previously described. Subsequent reaction of the resulting 4,5-dichloro-3-nitroquinoline with hydrazine (B178648) would lead to the substitution of the more reactive 4-chloro group to form a 4-hydrazinyl-5-chloro-3-nitroquinoline intermediate.

This intermediate can then undergo intramolecular cyclization to form the pyrazole (B372694) ring. The cyclization can be promoted by various means, and the specific conditions would determine the final structure of the pyrazolo[3,4-b]quinoline system. This approach allows for the fusion of the quinoline and pyrazole rings, creating a rigid and planar heterocyclic system that can interact with biological targets in a unique manner.

Quinoline-Imidazole Conjugates

The construction of quinoline-imidazole hybrid molecules, particularly those featuring an imidazo[4,5-c]quinoline framework, can also be envisioned starting from the this compound core. A key synthetic step in this process is the reduction of the 3-nitro group to a 3-amino group. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid.

The resulting 3-amino-4-chloro-5-chloroquinoline (after chlorination of the hydroxyl group) would possess two vicinal amino and chloro groups, which are precursors for the formation of the imidazole (B134444) ring. Condensation of this diaminoquinoline intermediate with a suitable carboxylic acid, followed by cyclization, would lead to the formation of the desired 1H-imidazo[4,5-c]quinoline scaffold. This synthetic strategy provides access to a class of compounds known for their potent biological activities.

Quinoline-Hydrazone Constructs

Quinoline-hydrazone constructs are another important class of hybrid molecules with significant therapeutic potential. These can be synthesized from this compound through a series of transformations. A key intermediate for the synthesis of quinoline-hydrazones is a quinoline derivative bearing a carbonyl group.

Starting from this compound, a formyl group could potentially be introduced at a suitable position on the quinoline ring through various synthetic methodologies. Alternatively, the existing functional groups could be manipulated to generate a carbonyl precursor. Once the quinoline-aldehyde or quinoline-ketone is obtained, it can be readily condensed with a variety of hydrazides (R-CO-NH-NH₂) to form the corresponding quinoline-hydrazone hybrids. The hydrazone linkage provides a flexible yet stable connection between the quinoline core and another pharmacophore, allowing for the design of dual-action molecules.

Fluorination and Other Halogen-Based Analogues

The Gould-Jacobs reaction is a classical and effective method for synthesizing the core structure of these compounds. The process typically starts with the reaction of a substituted fluoroaniline (B8554772) with diethyl ethoxymethylenemalonate. lookchem.com The resulting intermediate then undergoes thermal cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring. Subsequent hydrolysis of the ester group yields the final fluoro-4-hydroxyquinoline-3-carboxylic acid. lookchem.com

Structure-activity relationship studies have consistently shown that a fluorine atom at the C-6 position of the quinoline ring significantly enhances antibacterial potency. orientjchem.orgnih.gov The strategic placement of other halogens, such as chlorine at the C-7 position, can also be used to modulate the compound's properties, although this can sometimes decrease activity depending on the molecular context. researchgate.net

Design Principles for Overcoming Resistance and Improving Specificity

The emergence of drug resistance in both infectious diseases and cancer is a major therapeutic challenge. nih.govnih.gov The design of new quinoline derivatives often incorporates specific principles aimed at overcoming these resistance mechanisms and improving target specificity.

Molecular Hybridization: As discussed in previous sections, combining the quinoline scaffold with other active pharmacophores (e.g., sulfonamides, quinones) is a key strategy. This can create multi-target agents that act on different cellular pathways simultaneously, reducing the likelihood of resistance developing through a single-point mutation. nih.gov

Target-Oriented Design: Rather than relying on broad cytotoxicity, modern design focuses on inhibiting specific molecular targets, such as enzymes that are crucial for the pathogen or cancer cell but absent or different in host cells. nih.gov For example, quinoline derivatives have been designed as potent and selective inhibitors of kinases (e.g., EGFR, HER-2), which are key signaling proteins often dysregulated in cancer. nih.govrsc.org By optimizing the structure to fit the specific binding site of a target kinase, high specificity and potency can be achieved.

Computational and QSAR Approaches: The use of in-silico methods like Comparative Molecular Field Analysis (CoMFA) and molecular docking has become integral to the design process. mdpi.com These 3D-QSAR (Quantitative Structure-Activity Relationship) models can analyze the steric and electrostatic properties of a series of compounds to identify the structural features that are crucial for enhancing biological activity. This knowledge guides the rational design of new, more potent, and selective analogues. mdpi.com

Circumventing Efflux Pumps: A common resistance mechanism involves efflux pumps that actively remove drugs from the cell. Design strategies may focus on creating molecules that are poor substrates for these pumps, for example, by modifying their size, charge, or lipophilicity.

By integrating these principles, researchers can rationally design novel quinoline derivatives based on the this compound scaffold that not only possess high intrinsic activity but are also tailored to be effective against resistant strains and to have a more specific, targeted mechanism of action. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 5 Chloro 3 Nitroquinolin 4 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography remains a cornerstone for the separation of complex mixtures, and several techniques are applicable to the analysis of 5-Chloro-3-nitroquinolin-4-ol. The choice of method often depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Given the polar nature imparted by the hydroxyl and nitro groups, reversed-phase HPLC (RP-HPLC) is a suitable approach.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would provide effective separation. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention, the pH of the mobile phase can be adjusted using buffers like phosphate (B84403) or acetate, or acids like formic acid. Detection is commonly achieved using a UV-Vis detector, as the quinoline (B57606) ring system and nitro group are strong chromophores, likely exhibiting maximum absorbance in the UV region.

ParameterTypical Condition
Stationary Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Buffer/Additive 0.1% Formic Acid or Phosphate Buffer (pH 3-7)
Flow Rate 1.0 mL/min
Detection UV-Vis at a wavelength of maximum absorbance (e.g., ~254 nm)
Temperature Ambient or controlled (e.g., 30 °C)
This interactive table presents typical starting conditions for the HPLC analysis of a compound with a similar structure to this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the injector and column. researchgate.net

To overcome these limitations, derivatization is necessary. windows.net The active hydrogen of the hydroxyl group can be replaced with a less polar, more volatile group. A common derivatization technique is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.netwindows.net This derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. researchgate.net

ParameterTypical Condition for Derivatized Analyte
Derivatization Agent BSTFA with 1% TMCS or MSTFA
Reaction Conditions 60-80 °C for 30-60 min
Column Nonpolar or semi-polar (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Initial temp. ~100 °C, ramp to ~280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
This interactive table outlines a general approach for the GC analysis of polar compounds like this compound following derivatization.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of polar and chiral compounds and is considered a "green" technology due to the reduced use of organic solvents. epa.govwaters.com

For a polar compound like this compound, a polar stationary phase, such as one with cyano or amino functional groups, would be appropriate. To increase the eluting strength of the supercritical CO2 mobile phase, a polar organic modifier like methanol or ethanol (B145695) is typically added. epa.gov The unique properties of the supercritical fluid, such as low viscosity and high diffusivity, allow for fast and efficient separations. waters.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field. For charged species, Capillary Zone Electrophoresis (CZE) is a straightforward application. This compound, being a quinolinol, can exist in protonated or deprotonated forms depending on the pH of the buffer, making it suitable for CZE. semanticscholar.org

For neutral molecules, or to enhance the separation of a mixture of charged and neutral species, Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.govresearchgate.net In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. nih.govresearchgate.net The analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

To obtain more definitive identification and structural information, chromatographic techniques are often coupled with mass spectrometry.

LC-MS and GC-MS for Identification and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the sensitive and selective detection of mass spectrometry.

In LC-MS analysis of this compound, an electrospray ionization (ESI) source is commonly used. ESI is a soft ionization technique that can generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing molecular weight information. A study on the structurally similar compound 7-bromo-5-chloroquinolin-8-ol (B1266416) utilized LC-MS/MS for quantification in biological matrices, demonstrating the applicability of this technique. mdpi-res.com Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation and enhanced selectivity. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2) or nitric oxide (NO). nih.govkapillarelektrophorese.com

For GC-MS analysis, following derivatization (e.g., silylation), the TMS-ether of this compound would be introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum would show a molecular ion peak (or a prominent fragment from the loss of a methyl group from the TMS moiety) and a characteristic fragmentation pattern. The fragmentation of TMS derivatives of phenols often includes ions corresponding to the silylated aromatic ring and fragments from the TMS group itself. researchgate.netresearchgate.net The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

TechniqueIonization MethodExpected Molecular IonKey Fragmentation Pathways
LC-MS ESI (+/-)[M+H]+ or [M-H]-Loss of NO2, loss of NO, cleavage of the quinoline ring
GC-MS EI (after derivatization)M+• of TMS derivativeLoss of CH3 from TMS, fragmentation of the silylated ring, loss of Cl
This interactive table summarizes the expected mass spectrometric behavior of this compound using different hyphenated techniques.

LC-MS/MS for Trace Level Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace-level detection and quantification of this compound, particularly in complex matrices where high sensitivity and selectivity are paramount. The coupling of liquid chromatography's separation capabilities with the mass spectrometer's specificity allows for the unambiguous identification and measurement of the target analyte, even at parts-per-million (ppm) or lower concentrations. mdpi.com

The methodology involves introducing a prepared sample into an LC system, where this compound is separated from other matrix components on a reversed-phase column, such as a C18 column. mdpi.comnih.gov The separated analyte then enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is often a suitable ionization technique for quinoline derivatives, generating a protonated molecular ion [M+H]⁺. nih.gov

In the tandem mass spectrometer, this precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise. mdpi.com The selection of specific precursor-to-product ion transitions is unique to the analyte, ensuring reliable quantification. For instance, a method for a related chloro-amino compound established a Limit of Detection (LOD) and Limit of Quantification (LOQ) of 0.07 ppm and 0.2 ppm, respectively, demonstrating the profound sensitivity of LC-MS/MS. mdpi.com

The table below outlines typical parameters for an LC-MS/MS method developed for trace-level analysis of organic compounds similar to this compound. mdpi.comresearchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters

Parameter Specification Purpose
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) Separates the analyte from matrix components.
Column C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm) Stationary phase for chromatographic separation.
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 5.0 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). nih.govresearchgate.net Elutes the analyte through the column.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the mobile phase.
Column Temp 40 - 45 °C mdpi.comnih.gov Ensures reproducible retention times.
Injection Volume 5 - 10 µL Volume of sample introduced into the system.
MS System Triple Quadrupole Mass Spectrometer Detects and quantifies the analyte.
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates charged ions from the analyte molecules.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |

Chemical Ionization Mass Spectrometry for Highly Oxidized Organic Molecules

Chemical Ionization (CI) Mass Spectrometry is another powerful tool applicable to the analysis of this compound, which can be classified as a highly oxidized organic molecule due to the presence of nitro (-NO₂) and hydroxyl (-OH) groups. CI is a softer ionization technique compared to electron ionization, resulting in less fragmentation and a more prominent molecular ion peak, which is advantageous for molecular weight determination.

Ammonium ion chemical ionization (NH₄⁺ CIMS) is particularly versatile for detecting a wide array of oxygenated organic compounds. copernicus.orgcopernicus.org In this technique, ammonium-water clusters (NH₄⁺·H₂O) are used as the reagent ion. copernicus.org The ionization of an analyte (A) like this compound proceeds primarily through a ligand-switching reaction, forming a stable [A + NH₄]⁺ cluster. copernicus.org

The sensitivity of NH₄⁺ CIMS is dependent on the functional groups present in the analyte. It exhibits high sensitivity towards ketones, moderate sensitivity to alcohols and organic acids, and lower sensitivity to less polar compounds. copernicus.org The operational parameters of the CIMS instrument, such as drift voltages and the ratio of reagent gases, must be carefully optimized to ensure the reagent ion is predominant and to maximize sensitivity for the target analyte. copernicus.org This technique is valuable for providing complementary information to other mass spectrometric methods and for the quantification of oxygenated volatile and semi-volatile organic compounds.

Spectrophotometric Detection Methods

UV-Vis Spectroscopy in Analytical Assays

UV-Visible (UV-Vis) spectroscopy is a widely accessible and valuable detection method for the quantification of this compound following chromatographic separation. The inherent chemical structure of the compound, featuring a quinoline ring system conjugated with a nitro group, acts as a strong chromophore, allowing it to absorb light in the UV-Vis spectrum. This property enables its direct detection without the need for derivatization. researchgate.net

When coupled with HPLC, a UV-Vis detector measures the absorbance of the column eluent at a specific wavelength as a function of time. The resulting chromatogram shows a peak corresponding to this compound, and the area under this peak is proportional to its concentration. To achieve maximum sensitivity, the detection wavelength is typically set at the wavelength of maximum absorbance (λmax) of the analyte. While not as selective as mass spectrometry, HPLC-UV provides a robust and cost-effective method for routine analysis and quality control assays where matrix interferences are minimal or can be chromatographically resolved.

Post-Column Derivatization Techniques (e.g., Griess Reaction for Nitroso Compounds)

Post-column derivatization (PCD) is a strategy employed in HPLC to enhance the detectability of analytes that have poor chromophores or fluorophores, or to improve selectivity in complex matrices. pickeringlabs.com The process involves mixing the eluent from the HPLC column with a chemical reagent to produce a derivative with superior detection characteristics. pickeringlabs.comresearchgate.net This technique increases both sensitivity and selectivity. pickeringlabs.com

For a nitroaromatic compound like this compound, a potential PCD strategy involves the chemical reduction of the nitro group to a primary aromatic amine. This newly formed amine can then react with a variety of reagents to produce a highly colored or fluorescent product.

One relevant example, although targeting nitroso compounds, is the Griess reaction. A similar principle could be adapted where the nitro group of this compound is first reduced to an amino group. This amine could then be diazotized and coupled with a chromogenic agent to form a brightly colored azo dye, which can be detected with high sensitivity using a UV-Vis detector. Other reagents that react with primary amines, such as o-phthalaldehyde (B127526) (OPA) or fluorescamine, could also be used to generate fluorescent derivatives, offering even lower detection limits. researchgate.net The reaction must be rapid and compatible with the mobile phase to be effective in a PCD setup. libretexts.org

Sample Preparation Strategies for Complex Matrices (Extraction, Concentration, Derivatization)

The successful analysis of this compound from complex matrices, such as environmental samples or biological fluids, hinges on an effective sample preparation strategy. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for the analytical instrument, and, if necessary, convert it into a more easily detectable form. scispace.com

Extraction and Concentration: Solid-Phase Extraction (SPE) is a dominant technique for preparing liquid samples, largely replacing traditional liquid-liquid extraction (LLE) due to its higher efficiency, selectivity, and reduced solvent consumption. scispace.com For this compound, a reversed-phase SPE sorbent (e.g., C18) would be a logical choice. The sample would be loaded onto the conditioned SPE cartridge, interfering components would be washed away, and the retained analyte would then be eluted with a small volume of an appropriate organic solvent. This process effectively isolates and concentrates the analyte. The choice of sorbent and elution solvent must be optimized based on the physicochemical properties of the analyte and the sample matrix. scispace.com

Derivatization: Derivatization can be performed pre-column as part of the sample preparation process. libretexts.org This involves chemically modifying the analyte before it is injected into the chromatograph. researchgate.net For this compound, derivatization could be employed to improve its chromatographic behavior or enhance its detectability. For example, reacting the hydroxyl group could increase its hydrophobicity, leading to better retention in reversed-phase HPLC. libretexts.org

Method Validation (Sensitivity, Selectivity, Precision, Accuracy)

Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. According to guidelines from the International Council on Harmonisation (ICH), key validation parameters include sensitivity, selectivity, precision, and accuracy. mdpi.com

Sensitivity: This defines the lower limits of reliable measurement. It is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be detected but not necessarily quantified, and the Limit of Quantification (LOQ), the lowest concentration that can be determined with acceptable precision and accuracy. mdpi.commdpi.com For trace analysis methods like LC-MS/MS, LOQ values are often in the sub-ppm range. mdpi.com

Selectivity (Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. edqm.eu In LC-MS/MS, selectivity is demonstrated by the absence of interfering peaks at the retention time and MRM transition of the analyte in blank samples.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Precision is reported as the relative standard deviation (%RSD), with acceptance criteria often set at ≤15%. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a spiked matrix) and calculating the percentage recovery. Typical acceptance criteria for accuracy are within 85-115% of the nominal concentration. nih.gov

The table below summarizes the core validation parameters and their typical acceptance criteria for analytical methods.

Table 2: Key Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Common Acceptance Criteria
Sensitivity The lowest concentration that can be reliably measured. LOD: Signal-to-Noise Ratio ≥ 3LOQ: Signal-to-Noise Ratio ≥ 10 mdpi.com
Selectivity Ability to differentiate and quantify the analyte in the presence of other compounds. No significant interference at the retention time of the analyte.
Precision (%RSD) The degree of scatter between a series of measurements. ≤ 15% for standard concentrations≤ 20% for LLOQ nih.gov
Accuracy (% Recovery) The closeness of the measured value to the true value. 85% - 115% of the nominal value80% - 120% for LLOQ

| Linearity (r²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 mdpi.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.